4-((4-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)morpholine
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Overview
Description
4-((4-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)morpholine is a complex organic compound that features a morpholine ring, a piperidine ring, and a pyridine ring connected through sulfonyl and ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)morpholine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Pyridin-4-yloxy Intermediate: This step involves the reaction of pyridine with an appropriate halide to form the pyridin-4-yloxy intermediate.
Piperidine Derivative Formation: The pyridin-4-yloxy intermediate is then reacted with piperidine under controlled conditions to form the piperidin-1-yl derivative.
Sulfonylation: The piperidin-1-yl derivative undergoes sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Morpholine Addition: Finally, the sulfonylated intermediate is reacted with morpholine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-((4-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
4-((4-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine structures, such as 4-(piperidin-1-yl)pyridine derivatives.
Morpholine Derivatives: Compounds containing the morpholine ring, such as morpholine-4-sulfonamide.
Pyridine Derivatives: Compounds with pyridine rings, such as 4-pyridyl ethers.
Uniqueness
4-((4-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)morpholine is unique due to its combination of three distinct heterocyclic rings (morpholine, piperidine, and pyridine) connected through sulfonyl and ether linkages. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
4-(4-pyridin-4-yloxypiperidin-1-yl)sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c18-22(19,17-9-11-20-12-10-17)16-7-3-14(4-8-16)21-13-1-5-15-6-2-13/h1-2,5-6,14H,3-4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXRGSKMQLYESY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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